molecular formula C6BrF4NO2 B12642389 Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- CAS No. 17823-37-9

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro-

Cat. No.: B12642389
CAS No.: 17823-37-9
M. Wt: 273.97 g/mol
InChI Key: YXEBOUJWPDMBTC-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is a halogenated aromatic compound It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- typically involves the halogenation and nitration of a tetrafluorobenzene derivative. One common method includes the bromination of 2,3,5,6-tetrafluorobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The nitration step can be achieved by treating the brominated product with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-amino-2,3,5,6-tetrafluoro-4-bromobenzene.

    Oxidation: Formation of nitroso or other oxidized derivatives.

Scientific Research Applications

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- involves its interaction with various molecular targets. The presence of electron-withdrawing groups like fluorine and nitro groups can influence the compound’s reactivity and interaction with biological molecules. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
  • 1-Bromo-2,3,4,5-tetrafluorobenzene
  • 2-Bromo-3,4,5,6-tetrafluorotoluene

Uniqueness

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

17823-37-9

Molecular Formula

C6BrF4NO2

Molecular Weight

273.97 g/mol

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene

InChI

InChI=1S/C6BrF4NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

InChI Key

YXEBOUJWPDMBTC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)[N+](=O)[O-]

Origin of Product

United States

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